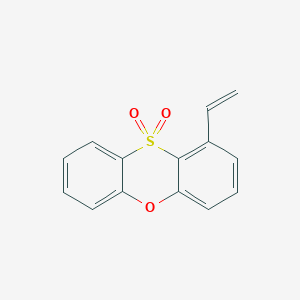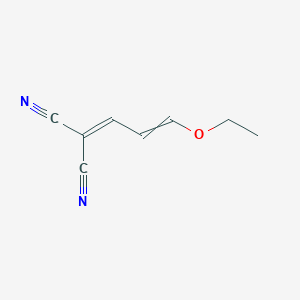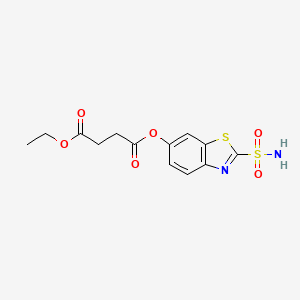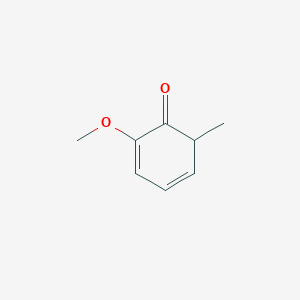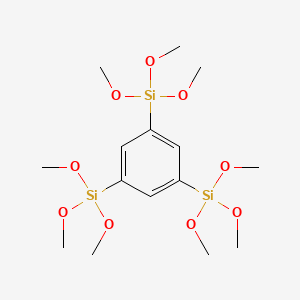![molecular formula C13H17NSSi B14262061 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline CAS No. 157252-45-4](/img/structure/B14262061.png)
8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the quinoline family and contains a quinoline ring substituted with a trimethylsilylmethylthio group at the 8-position.
- Quinolines are heterocyclic aromatic compounds commonly found in natural products, pharmaceuticals, and agrochemicals.
8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline: is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.1852 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline involves various methods, including cyclization reactions. One common approach is the reaction of 8-bromoquinoline with trimethylsilylmethylthiolate.
Reaction Conditions: The reaction typically occurs under basic conditions, and the trimethylsilylmethylthiolate acts as the nucleophile.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory for research purposes.
Chemical Reactions Analysis
Reactivity: 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Researchers study 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline as a model compound for understanding quinoline reactivity and heterocyclic chemistry.
Biology and Medicine: Although not widely explored, its potential biological activities (e.g., antimicrobial, antitumor) warrant further investigation.
Industry: Its applications in industry are limited due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets or enzymes due to its unique structure.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline, 8-chloroquinoline, and 8-nitroquinoline, share structural similarities.
Uniqueness: The trimethylsilylmethylthio substitution at the 8-position distinguishes 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline from its counterparts.
Properties
CAS No. |
157252-45-4 |
|---|---|
Molecular Formula |
C13H17NSSi |
Molecular Weight |
247.43 g/mol |
IUPAC Name |
trimethyl(quinolin-8-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C13H17NSSi/c1-16(2,3)10-15-12-8-4-6-11-7-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChI Key |
QKYYZQFYYBKLJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


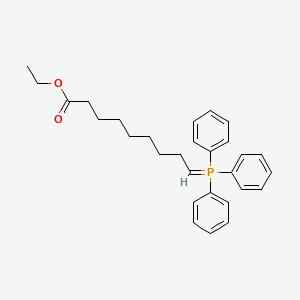
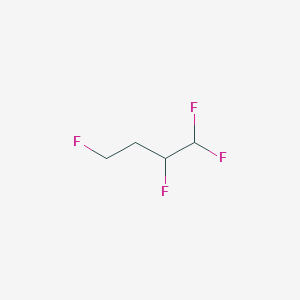
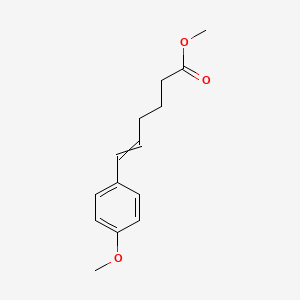
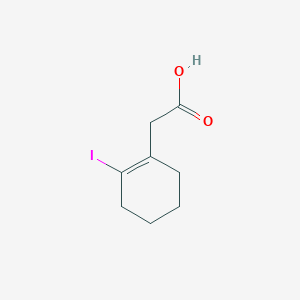
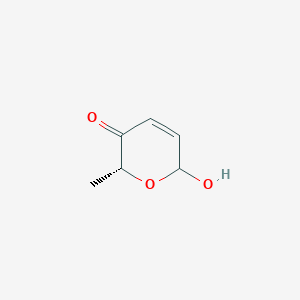

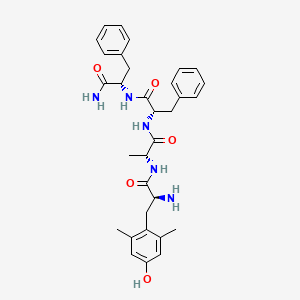
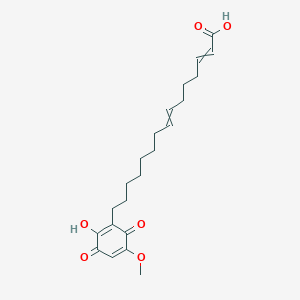
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
